tert-butyl N-[2-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)ethyl]carbamate
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Overview
Description
tert-Butyl N-[2-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)ethyl]carbamate: is a chemical compound that serves as an important intermediate in various synthetic processes. It is particularly notable for its role in the synthesis of ceftolozane, a fifth-generation cephalosporin antibiotic .
Preparation Methods
The synthesis of tert-butyl N-[2-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)ethyl]carbamate involves several steps:
Starting Material: The process begins with 1-methyl-1H-pyrazol-5-amine.
Amination: The amine group is introduced.
Reduction: The compound undergoes reduction.
Esterification: An ester group is added.
Trityl Protection: The amino group is protected using a trityl group.
Condensation: The final step involves condensation to form the target compound.
Chemical Reactions Analysis
tert-Butyl N-[2-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)ethyl]carbamate undergoes various chemical reactions:
Oxidation: It can be oxidized under specific conditions.
Reduction: The compound can be reduced using common reducing agents.
Substitution: It undergoes substitution reactions, particularly nucleophilic substitutions.
Common Reagents: Reagents such as hydrogen peroxide, sodium hydroxide, and diphenylphosphoryl azide are commonly used.
Major Products: The reactions typically yield derivatives of the original compound, often with modifications to the triazole or carbamate groups.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex molecules.
Biology: It plays a role in the development of antibiotics and other biologically active compounds.
Medicine: Its derivatives are explored for their potential therapeutic effects.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of tert-butyl N-[2-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)ethyl]carbamate involves its interaction with specific molecular targets. The compound’s effects are mediated through pathways involving the triazole and carbamate groups, which interact with enzymes and other proteins to exert their biological effects .
Comparison with Similar Compounds
tert-Butyl N-[2-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)ethyl]carbamate can be compared with similar compounds such as:
- N-(tert-Butoxycarbonyl)ethanolamine
- tert-Butyl N-(2-hydroxyethyl)carbamate
- Boc-2-aminoethanol
- Boc-glycinol
These compounds share structural similarities but differ in their specific functional groups and applications, highlighting the unique properties of this compound.
Properties
IUPAC Name |
tert-butyl N-[2-(5-amino-1-methyl-1,2,4-triazol-3-yl)ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N5O2/c1-10(2,3)17-9(16)12-6-5-7-13-8(11)15(4)14-7/h5-6H2,1-4H3,(H,12,16)(H2,11,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTIFCLAJGFVUNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=NN(C(=N1)N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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